Sodium trifluoromethanesulfonate

Catalog No.
S742784
CAS No.
2926-30-9
M.F
CF3NaO3S
M. Wt
172.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium trifluoromethanesulfonate

CAS Number

2926-30-9

Product Name

Sodium trifluoromethanesulfonate

IUPAC Name

sodium trifluoromethanesulfonate

Molecular Formula

CF3NaO3S

Molecular Weight

172.06 g/mol

InChI

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1

InChI Key

XGPOMXSYOKFBHS-UHFFFAOYSA-M

SMILES

Array

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Na+]

The exact mass of the compound Sodium trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium trifluoromethanesulfonate (NaOTf, CAS 2926-30-9) is a highly stable alkali metal salt featuring a bulky, weakly coordinating triflate anion. In industrial and advanced laboratory procurement, it is primarily sourced as a robust supporting electrolyte for sodium-ion batteries (SIBs), a water-tolerant Lewis acid catalyst, and a specialized phase-transfer precursor. Its baseline value proposition centers on exceptional thermal resilience—remaining stable at temperatures exceeding 400°C in neutral aqueous environments—combined with high solubility in both organic carbonates and ether-based solvents [1]. Unlike conventional hexafluorophosphate or perchlorate salts, NaOTf provides a critical balance of wide electrochemical windows and intrinsic handling safety, making it a foundational material for next-generation energy storage and scalable synthetic workflows .

Generic substitution of sodium salts in electrochemical or catalytic workflows frequently leads to catastrophic failure or severe process limitations. Substituting NaOTf with the industry-standard sodium hexafluorophosphate (NaPF6) introduces extreme moisture sensitivity; trace water triggers rapid hydrolysis, releasing highly corrosive hydrofluoric acid (HF) that degrades battery components and requires costly ultra-dry manufacturing environments . Conversely, attempting to substitute with sodium perchlorate (NaClO4) to avoid HF generation introduces severe thermal and shock-induced explosion hazards, particularly at temperatures above 130°C, rendering it entirely unsuitable for industrial scale-up . Furthermore, utilizing alternative sulfonimides like NaTFSI or NaFSI results in the severe corrosion of standard aluminum current collectors at operating potentials above 3.7 V. NaOTf is specifically procured to bypass these exact failure modes, offering a non-corrosive, non-explosive, and hydrolytically inert alternative.

Hydrolytic Stability and HF-Free Handling vs. NaPF6

In sodium-ion electrolyte formulations, NaOTf demonstrates complete hydrolytic stability, failing to generate hydrofluoric acid (HF) even in the presence of trace moisture. In contrast, the industry benchmark NaPF6 readily hydrolyzes, requiring rigorously dry handling environments (often <10 ppm H2O) to prevent the formation of corrosive HF, which actively degrades cathode materials and cell casings .

Evidence DimensionMoisture-induced HF generation
Target Compound DataNo hydrolysis; HF-free under trace moisture
Comparator Or BaselineNaPF6 (Rapid hydrolysis releasing corrosive HF)
Quantified DifferenceComplete elimination of HF generation, removing ultra-dry handling requirements.
ConditionsAmbient handling and standard electrolyte solvent formulation.

Eliminates the requirement for ultra-strict anhydrous manufacturing environments, significantly reducing process costs and preventing HF-induced equipment corrosion.

Thermal Safety and Explosion Resistance vs. NaClO4

Thermal analysis of NaOTf confirms exceptional stability, with the triflate anion remaining intact at temperatures exceeding 400°C in neutral solutions and anhydrous solid phase transitions occurring safely above 250°C without runaway decomposition[1]. Conversely, NaClO4, a common high-conductivity substitute, is highly shock-sensitive in its dry state and undergoes explosive decomposition at moderately high temperatures of approximately 130°C.

Evidence DimensionThermal decomposition threshold
Target Compound DataStable >400°C in neutral solutions; safe solid phase >250°C
Comparator Or BaselineNaClO4 (Explosive decomposition at ~130°C)
Quantified Difference>120°C increase in safe operating temperature limit without explosive risk.
ConditionsDry state and neutral aqueous solution thermal testing.

Allows for safe, large-scale industrial processing and high-temperature operation without the severe explosion mitigation protocols required for perchlorates.

Aluminum Current Collector Passivation vs. NaTFSI

When utilized in high-voltage sodium-ion batteries, NaOTf successfully passivates and protects standard aluminum current collectors. In direct electrochemical comparisons, electrolytes based on NaTFSI and NaFSI actively corrode aluminum foil at potentials around 3.7 V vs. Na+/Na, whereas NaOTf maintains structural integrity and prevents anodic dissolution well beyond this threshold .

Evidence DimensionAluminum corrosion threshold
Target Compound DataNo corrosion at >3.7 V vs. Na+/Na
Comparator Or BaselineNaTFSI / NaFSI (Severe Al corrosion at ~3.7 V vs. Na+/Na)
Quantified DifferenceEnables stable cycling above 3.7 V without current collector degradation.
ConditionsHigh-voltage cyclic voltammetry on aluminum foil current collectors.

Permits the use of low-cost aluminum current collectors in high-voltage cathode systems, preventing premature cell failure.

Solid Electrolyte Interphase (SEI) Stability in Ether Solvents

In diglyme-based electrolytes for sodium metal and graphite anodes, NaOTf ranks as a top-performing salt for SEI formation, matching or exceeding NaPF6. Symmetrical Na|Na and Na|graphite cell testing reveals that NaOTf promotes a stable, low-impedance interphase, whereas NaTFSI exhibits the worst performance, characterized by excessive side reactions, poor Coulombic efficiency, and massive electrode thickness expansion during cycling [1].

Evidence DimensionSEI stability and electrode swelling
Target Compound DataStable SEI, minimal impedance growth
Comparator Or BaselineNaTFSI (Excessive side reactions, massive electrode swelling)
Quantified DifferenceQualitative ranking of SEI suitability: NaOTf ≥ NaPF6 > NaClO4 > NaFSI ≫ NaTFSI.
ConditionsNa|Na and Na|graphite cells in diglyme solvent.

Ensures long cycle life and high Coulombic efficiency in advanced sodium metal and graphite-based energy storage systems.

Low-Temperature Solubility in Dual-Salt Formulations

Single-salt NaPF6 formulations (1.0 M in DEGDME) suffer from severe salt precipitation at -35°C, drastically reducing ionic conductivity. Integrating NaOTf into a dual-salt formulation (e.g., 0.25 M NaPF6 + 0.25 M NaOTf) prevents precipitation and maintains a highly functional ionic conductivity of 8.0 × 10^-4 S cm^-1 at -40°C, enabling stable low-temperature battery operation [1].

Evidence DimensionLow-temperature (-35°C to -40°C) salt solubility and conductivity
Target Compound DataNo precipitation, 8.0 × 10^-4 S cm^-1 at -40°C
Comparator Or Baseline1.0 M NaPF6 single-salt (Precipitation at -35°C, massive conductivity drop)
Quantified DifferenceComplete prevention of salt precipitation at -35°C with sustained sub-zero conductivity.
ConditionsEther-based solvents (DEGDME) at -35°C to -40°C.

Crucial for engineering electrolytes that must operate reliably in extreme cold-weather environments without freezing or precipitating.

Commercial Sodium-Ion Battery Electrolyte Manufacturing

NaOTf is the preferred salt for large-scale SIB electrolyte production where manufacturers must avoid the ultra-dry facility costs associated with NaPF6 hydrolysis and the explosion risks of NaClO4. Its compatibility with aluminum current collectors also makes it ideal for high-voltage cathode systems .

Aqueous 'Water-in-Salt' Electrolytes (WiSE) for Grid Storage

In highly concentrated aqueous energy storage systems, NaOTf is utilized at extreme concentrations (e.g., 9.26 m) to coordinate all available water molecules. This specific formulation expands the electrochemical stability window to 2.5 V, suppressing electrode dissolution and enabling safe, non-flammable grid-scale batteries [1].

Cold-Weather Energy Storage Systems

For batteries deployed in sub-zero environments, NaOTf is utilized as a critical co-salt in dual-salt ether formulations. By preventing the low-temperature precipitation seen with pure NaPF6, NaOTf maintains necessary ionic conductivity down to -40°C [2].

Lewis Acid Catalysis in Industrial Organic Synthesis

NaOTf serves as a highly effective, water-tolerant Lewis acid catalyst in organic transformations (such as biopterin derivative synthesis). It is specifically selected over sodium perchlorate to eliminate thermal explosion risks during heated reaction steps and solvent concentration phases [3].

Hydrogen Bond Acceptor Count

6

Exact Mass

171.94179380 Da

Monoisotopic Mass

171.94179380 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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